
(9-Benzyl-9H-carbazol-3-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-Benzyl-9H-carbazol-3-YL)methanol is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The compound features a benzyl group attached to the nitrogen atom of the carbazole ring and a methanol group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Benzyl-9H-carbazol-3-YL)methanol typically involves the following steps:
N-Benzylation of Carbazole: Carbazole is reacted with benzyl chloride in the presence of a base such as potassium carbonate to form N-benzylcarbazole.
Formylation: The N-benzylcarbazole is then formylated at the 3-position using a formylating agent like Vilsmeier-Haack reagent.
Reduction: The formyl group is reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(9-Benzyl-9H-carbazol-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate.
Major Products
Oxidation: (9-Benzyl-9H-carbazol-3-YL)formaldehyde or (9-Benzyl-9H-carbazol-3-YL)carboxylic acid.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Different substituted carbazole derivatives.
Scientific Research Applications
(9-Benzyl-9H-carbazol-3-YL)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of (9-Benzyl-9H-carbazol-3-YL)methanol is not well-documented. like other carbazole derivatives, it is believed to interact with various molecular targets and pathways, potentially involving DNA intercalation or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound, used in the synthesis of various derivatives.
N-Benzylcarbazole: A precursor in the synthesis of (9-Benzyl-9H-carbazol-3-YL)methanol.
(9H-Carbazol-3-YL)methanol: A similar compound without the benzyl group.
Uniqueness
This compound is unique due to the presence of both benzyl and methanol groups, which confer distinct chemical properties and reactivity compared to other carbazole derivatives. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Properties
CAS No. |
481695-70-9 |
|---|---|
Molecular Formula |
C20H17NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(9-benzylcarbazol-3-yl)methanol |
InChI |
InChI=1S/C20H17NO/c22-14-16-10-11-20-18(12-16)17-8-4-5-9-19(17)21(20)13-15-6-2-1-3-7-15/h1-12,22H,13-14H2 |
InChI Key |
DUKGOGPTXHWJTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)CO)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


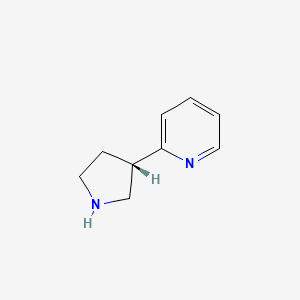
![2-(3-Chloro-4-methoxyphenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone](/img/structure/B13112057.png)
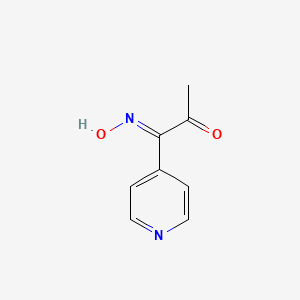
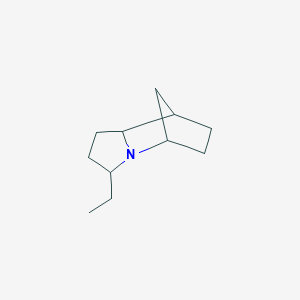
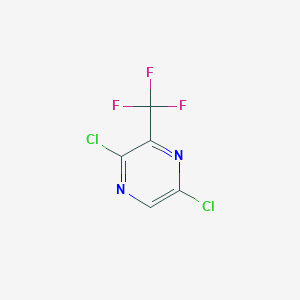

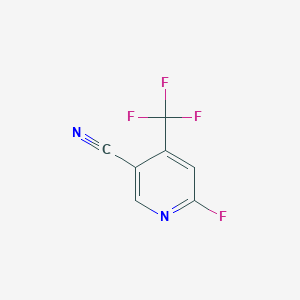
![(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13112119.png)





![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)
